rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans
Brand Name: Vulcanchem
CAS No.: 2694057-40-2
VCID: VC11504310
InChI: InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-3-1-2-4-6(5)11;/h5-6H,1-4,11H2;1H/t5-,6-;/m1./s1
SMILES:
Molecular Formula: C7H13ClF3N
Molecular Weight: 203.63 g/mol

rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans

CAS No.: 2694057-40-2

Cat. No.: VC11504310

Molecular Formula: C7H13ClF3N

Molecular Weight: 203.63 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, trans - 2694057-40-2

Specification

CAS No. 2694057-40-2
Molecular Formula C7H13ClF3N
Molecular Weight 203.63 g/mol
IUPAC Name (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-3-1-2-4-6(5)11;/h5-6H,1-4,11H2;1H/t5-,6-;/m1./s1
Standard InChI Key SASXCISXVMPRCP-KGZKBUQUSA-N
Isomeric SMILES C1CC[C@H]([C@@H](C1)C(F)(F)F)N.Cl
Canonical SMILES C1CCC(C(C1)C(F)(F)F)N.Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride is C₇H₁₃ClF₃N, with a molecular weight of 203.63 g/mol. Its IUPAC name, (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride, reflects the trans stereochemistry of the cyclohexane ring and the presence of a trifluoromethyl group at the C2 position. The hydrochloride salt enhances stability and solubility, making it suitable for experimental handling.

Stereochemical Configuration

The compound’s stereochemistry is critical to its biological and chemical behavior. The (1R,2R) configuration ensures that the amine and trifluoromethyl groups occupy trans positions on the cyclohexane ring, minimizing steric hindrance and optimizing electronic interactions. This spatial arrangement is corroborated by its isomeric SMILES string: C1CC[C@H]([C@@H](C1)C(F)(F)F)N.Cl.

Physicochemical Properties

Key properties include:

PropertyValueSource
Purity≥95%
Melting PointNot reported
SolubilitySoluble in polar solvents
Lipophilicity (LogP)Enhanced by CF₃ group

The trifluoromethyl group significantly increases lipophilicity, which improves membrane permeability in biological systems.

Synthesis and Preparation

Optimization Challenges

Key challenges include maintaining stereochemical integrity during functionalization and minimizing racemization. Catalytic asymmetric hydrogenation has been proposed as a viable strategy for similar substrates .

Chemical Reactivity and Functionalization

The compound’s primary functional groups—the amine and trifluoromethyl moieties—dictate its reactivity:

Amine Group Reactivity

  • Hydrogen Bonding: The primary amine participates in hydrogen bonding with biological targets, influencing enzyme inhibition or receptor modulation.

  • Derivatization: Acylation or sulfonylation reactions (e.g., with sulfonyl chlorides) enable the creation of amides or sulfonamides for catalytic applications .

Trifluoromethyl Group Effects

  • Electron-Withdrawing Nature: The -CF₃ group stabilizes adjacent carbocations and alters reaction kinetics in substitution reactions.

  • Oxidative Stability: Resists degradation under oxidative conditions, making it suitable for harsh reaction environments .

Mechanism of Action in Biological Systems

The compound’s biological activity stems from dual interactions:

  • Hydrogen Bonding: The amine group forms hydrogen bonds with enzymatic active sites, potentially inhibiting function.

  • Lipophilicity Enhancement: The -CF₃ group facilitates passive diffusion across cell membranes, increasing bioavailability.

In vitro studies of analogous trans-cyclohexylamines demonstrate modulation of G-protein-coupled receptors (GPCRs) and ion channels, suggesting similar targets for this compound .

Applications in Scientific Research

Asymmetric Catalysis

Chiral cyclohexylamines serve as ligands or organocatalysts in enantioselective reactions. For example, trans-1,2-diaminocyclohexanes are effective in Michael-hemiacetalization reactions, achieving high enantiomeric excess (ee) .

Pharmaceutical Intermediates

The compound’s stereochemistry aligns with requirements for bioactive molecules. Evotec’s catalog highlights trans-cyclohexylamines as key intermediates in dermatological and central nervous system (CNS) drug candidates .

Comparative Advantages

CompoundApplicationAdvantage Over Target Compound
trans-4-AminocyclohexanemethanolCNS drug synthesisHigher water solubility
trans-2-[3-(CF₃)phenyl]cyclopropaneEnzyme inhibitionSmaller ring strain

The target compound’s balance of lipophilicity and stereochemical rigidity positions it uniquely for membrane-bound targets .

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